molecular formula C9H6FNO B048360 3-Acetyl-2-fluorobenzonitrile CAS No. 112279-89-7

3-Acetyl-2-fluorobenzonitrile

Cat. No. B048360
M. Wt: 163.15 g/mol
InChI Key: GGVRROKLSIUGBK-UHFFFAOYSA-N
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Patent
US04863959

Procedure details

Reduction of 3-acetyl-5-chloro-2-fluorobenzonitrile in methanol using H2 /Pd-C for 3 h under 45 p.s.i.g. of H2 in the presence of triethylamine affords 3-acetyl-2-fluorobenzonitrile, which is the starting material.
Name
3-acetyl-5-chloro-2-fluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
H2 Pd-C
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]([F:13])=[C:6]([CH:9]=[C:10](Cl)[CH:11]=1)[C:7]#[N:8])(=[O:3])[CH3:2].C(N(CC)CC)C>CO.[H][H].[Pd]>[C:1]([C:4]1[C:5]([F:13])=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
3-acetyl-5-chloro-2-fluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(=C(C#N)C=C(C1)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
H2 Pd-C
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H][H].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=C(C#N)C=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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